KSK120

Chlamydia trachomatis 2-Pyridone Amide EC50

Procure KSK120 as a selective probe to study C. trachomatis G-6P metabolism and glycogen synthesis. Distinct from analog KSK213, it uniquely blocks glycogen accumulation (EC50 1.25 µM) without affecting E. coli or host viability (≤50 µM). Essential for microbiome-preserving models and resistance studies.

Molecular Formula C28H22N2O2S
Molecular Weight 450.6 g/mol
Cat. No. B13434936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSK120
Molecular FormulaC28H22N2O2S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N(C(=O)C=C2CC4=CC=CC5=CC=CC=C54)C(=CS3)C(=O)NC6=CC=CC=C6
InChIInChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32)
InChIKeyTYPJPKPPPMYZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KSK120: A First-Generation 2-Pyridone Amide Inhibitor Targeting Chlamydia trachomatis Glucose-6-Phosphate Metabolism


KSK120 is a 2-pyridone amide compound that acts as a selective inhibitor of the obligate intracellular pathogen Chlamydia trachomatis [1]. Discovered through a visual phenotypic screen, KSK120 blocks the developmental cycle of C. trachomatis, resulting in reduced infectivity of progeny elementary bodies [1]. Its mechanism involves targeting the bacterial glucose-6-phosphate (G-6P) metabolism pathway, as evidenced by resistance mutations in the uhpC gene encoding a G-6P importer [1]. KSK120 exhibits an EC50 of 1.25 µM against C. trachomatis LGV-L2 in HeLa cells and demonstrates high selectivity, with no detectable effect on Escherichia coli growth or host cell viability at concentrations up to 50 µM [1].

Why In-Class 2-Pyridone Amide Compounds Cannot Be Interchanged: Mechanistic Divergence Between KSK120 and Second-Generation Analogs


Despite belonging to the same chemical class, KSK120 and its second-generation analog KSK213 exhibit fundamentally distinct mechanisms of action, resistance profiles, and phenotypic signatures [1][2]. KSK120 targets G-6P metabolism and causes profound depletion of glycogen stores within chlamydial inclusions [1]. In contrast, KSK213 does not alter glycogen accumulation and instead acts on the transcriptional machinery, with resistance mutations arising in DEAD/DEAH RNA helicase and RNase III [2]. Importantly, the KSK213-resistant strain HepAG571SRncP177T displays cross-resistance to KSK120, confirming that the two compounds engage overlapping but non-identical pathways [2]. Furthermore, KSK213 is inactive against the closely related animal pathogens Chlamydia muridarum and Chlamydia caviae [2], whereas KSK120's activity on these species remains uncharacterized but its selectivity for C. trachomatis over commensal E. coli is well-documented [1]. These divergent pharmacological fingerprints preclude simple substitution; selection between KSK120 and analogs must be guided by the specific biological question or screening endpoint.

KSK120: Quantitative Differentiation Versus Second-Generation Analogs and Standard-of-Care Antibiotics


Comparative Potency and Host Cell Selectivity: KSK120 Versus Second-Generation KSK213

KSK120 exhibits an EC50 of 1.25 µM against C. trachomatis LGV-L2 in HeLa cells [1]. In a separate study, the second-generation analog KSK213 demonstrated an EC50 of 59 nM against the same serovar under comparable reinfection assay conditions [2]. While KSK213 is approximately 21-fold more potent, KSK120 has been extensively characterized for host cell safety, showing 98.84% ± 2.35% proliferation of uninfected HeLa cells at 50 µM, indicating negligible cytotoxicity [1]. KSK213 is also reported to have reduced host cell toxicity compared to KSK120 [2], but direct quantitative comparison of cytotoxicity across studies is limited.

Chlamydia trachomatis 2-Pyridone Amide EC50 Cytotoxicity

KSK120 Uniquely Blocks Glycogen Accumulation in Chlamydial Inclusions, a Phenotype Absent in KSK213

Direct head-to-head comparison of KSK120 and KSK213 at 5 µM revealed a critical phenotypic divergence. KSK120 completely blocked glycogen accumulation within C. trachomatis inclusions, as assessed by iodine staining [1][2]. In contrast, KSK213 at the same concentration had no detectable effect on glycogen deposition, with inclusion glycogen stores appearing identical to untreated controls [2]. This difference aligns with the genetic evidence that KSK120 resistance maps to the G-6P importer uhpC, whereas KSK213 resistance involves RNA helicase and RNase III [2].

Glycogen Metabolism Chlamydia Inclusion Phenotypic Screening

Divergent Resistance Mutations Between KSK120 and KSK213 Define Distinct Molecular Targets

Whole-genome sequencing of C. trachomatis strains resistant to KSK120 identified point mutations in uhpC, which encodes a glucose-6-phosphate importer [1]. In contrast, resistance to KSK213 arose from amino acid substitutions in DEAD/DEAH box RNA helicase (HepAG571S) and RNase III (RncP177T) [2]. Notably, the KSK213-resistant double mutant HepAG571SRncP177T displayed significant cross-resistance to KSK120, with reduced susceptibility compared to wild-type [2]. Conversely, a previously characterized KSK120-resistant strain carrying the UhpCA394T mutation remained fully sensitive to KSK213 [2].

Antibiotic Resistance uhpC DEAD/DEAH Helicase

Broad Anti-Infectivity Activity of KSK120 Across Clinically Relevant C. trachomatis Serovars

KSK120 at 10 µM nearly completely blocked the generation of infectious elementary bodies for three clinically important C. trachomatis serovars: LGV-2 (lymphogranuloma venereum), D (urogenital infections), and A (trachoma) [1]. Quantitatively, treatment resulted in approximately 10,000-fold fewer infectious progeny compared to DMSO-treated controls across all three serovars [1]. The EC50 for serovar LGV-2 was 1.25 µM [1]. This pan-serovar activity supports the utility of KSK120 as a broad-spectrum research tool for C. trachomatis biology.

Serovar Coverage LGV Trachoma Infectivity Reduction

KSK120 Demonstrates Narrow-Spectrum Activity, Contrasting with Broad-Spectrum Antibiotics Doxycycline and Azithromycin

In a reinfection assay with C. trachomatis L2 wild-type and KSK213-resistant HepAG571SRncP177T strains, KSK120 at 2.5 µM inhibited infectivity in both genetic backgrounds [2]. In the same experimental system, the standard-of-care antibiotics doxycycline and azithromycin also inhibited bacterial growth [2]. However, unlike these broad-spectrum antibiotics, KSK120 exhibits pronounced species selectivity: it does not inhibit the growth of Escherichia coli [1] and has minimal impact on host cell viability (98.84% proliferation at 50 µM) [1]. Doxycycline and azithromycin, in contrast, are known to disrupt commensal gut and vaginal flora due to their broad activity against Gram-positive and Gram-negative bacteria.

Antibiotic Comparison Doxycycline Azithromycin Selectivity

KSK120: Optimal Research Applications Driven by Unique Mechanistic and Phenotypic Fingerprint


Dissecting Chlamydial Glucose-6-Phosphate Metabolism and Glycogen Biosynthesis

KSK120 is the only 2-pyridone amide demonstrated to block glycogen accumulation in C. trachomatis inclusions [1][2]. Researchers investigating the role of G-6P uptake and glycogen synthesis in chlamydial pathogenesis should procure KSK120 as a positive control or pathway probe. Its well-defined EC50 (1.25 µM) and established resistance mechanism (uhpC) make it suitable for dose-response studies and genetic selection experiments aimed at identifying additional components of the G-6P utilization pathway [1].

Selective Inhibition in Microbiota-Preserving Infection Models

Due to its inactivity against E. coli and low host cell cytotoxicity (98.84% viability at 50 µM), KSK120 is uniquely suited for experiments where preserving commensal bacterial populations is critical [1]. This includes ex vivo organoid cultures, human microbiota-associated mouse models, or any assay where broad-spectrum antibiotics like doxycycline or azithromycin would confound results by eliminating non-target bacteria [2]. KSK120 enables selective suppression of C. trachomatis without perturbing the surrounding microbial ecosystem.

Cross-Resistance Studies with Second-Generation 2-Pyridone Amides

The differential resistance profiles of KSK120 and KSK213 create a powerful experimental system for studying drug target evolution and cross-resistance [2]. Laboratories investigating the emergence of resistance to transcriptional inhibitors (KSK213) can use KSK120 as a comparator to validate that mutations in uhpC do not confer resistance to KSK213 [2]. Conversely, the KSK213-resistant HepAG571SRncP177T strain displays cross-resistance to KSK120, making KSK120 a valuable tool for confirming the specificity of resistance phenotypes [2].

Pan-Serovar Screening for Anti-Chlamydial Drug Discovery

KSK120's potent activity across diverse C. trachomatis serovars (LGV-2, D, and A) with a consistent ~10,000-fold reduction in infectivity at 10 µM establishes it as a reliable positive control for high-throughput screens targeting any of the major clinical serovars [1]. Procurement of KSK120 allows screening laboratories to benchmark new chemical entities against a validated, pan-serovar active compound without the need for serovar-specific controls.

Quote Request

Request a Quote for KSK120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.